molecular formula C17H17NO3 B596524 4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261915-37-0

4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B596524
CAS No.: 1261915-37-0
M. Wt: 283.327
InChI Key: GJTTYHWVMOJCBK-UHFFFAOYSA-N
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Description

4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at the 4-position, a methyl group at the 2-position, and a dimethylcarbamoyl moiety at the 4′-position. This compound’s structural features make it a candidate for applications in coordination chemistry, such as metal-organic frameworks (MOFs), where biphenyl carboxylic acids are commonly employed as ligands .

Properties

IUPAC Name

4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-10-14(17(20)21)8-9-15(11)12-4-6-13(7-5-12)16(19)18(2)3/h4-10H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTTYHWVMOJCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691330
Record name 4'-(Dimethylcarbamoyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-37-0
Record name 4'-(Dimethylcarbamoyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Dimethylcarbamoyl)-2-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the biphenyl core, followed by the introduction of the dimethylcarbamoyl group and the carboxylic acid group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-(Dimethylcarbamoyl)-2-methyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The biphenyl core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4’-(Dimethylcarbamoyl)-2-methyl-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4’-(Dimethylcarbamoyl)-2-methyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylcarbamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The biphenyl core provides structural stability and facilitates binding to target molecules.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Electron-Withdrawing Groups (e.g., Cl, CON(CH₃)₂) : These reduce the pKa of the carboxylic acid, enhancing its acidity compared to electron-donating groups like methyl. For example, 4′-chloro derivatives exhibit stronger acidity than 4′-methyl analogues .

Q & A

Q. What are the key considerations for designing a synthetic route for 4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid?

  • Methodological Answer : Begin with a biphenyl core functionalized at the 4-position with a carboxylic acid group. Introduce the dimethylcarbamoyl moiety at the 4'-position via coupling reactions (e.g., using carbodiimide-based reagents like EDC or DCC) and the methyl group at the 2-position via Friedel-Crafts alkylation or directed ortho-metalation. Optimize reaction conditions (e.g., inert atmosphere, controlled pH) to avoid side reactions such as ester hydrolysis or unwanted substitutions . Monitor intermediates using HPLC or TLC, and confirm final product purity via NMR and mass spectrometry.

Q. How can researchers characterize the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and incubating at 25°C and 40°C. Analyze degradation products using LC-MS and compare against reference standards. Focus on hydrolytic susceptibility of the dimethylcarbamoyl group and ester linkages (if present). Use kinetic modeling to predict shelf-life under physiological conditions .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine particles. Store in a cool, dry place away from oxidizing agents. In case of accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound in drug discovery?

  • Methodological Answer : Synthesize analogs with modifications to the dimethylcarbamoyl group (e.g., replacing dimethyl with diethyl or cyclic carbamates) and the biphenyl core (e.g., halogen substitutions). Screen for biological activity using assays targeting relevant receptors (e.g., kinases, GPCRs). Use computational docking (e.g., AutoDock Vina) to predict binding affinities and correlate with experimental IC50 values. Analyze trends in solubility and logP to refine pharmacophore models .

Q. What strategies mitigate low yields in coupling reactions involving the dimethylcarbamoyl group?

  • Methodological Answer : Optimize coupling reagents (e.g., switch from EDC to HATU for sterically hindered amines). Pre-activate the carboxylic acid with NHS esters to improve reactivity. Use high-dielectric solvents (e.g., DMF) and monitor reaction progress via in situ IR spectroscopy to identify incomplete conversions. Purify via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the desired product from unreacted starting materials .

Q. How can researchers resolve contradictory data in biological activity assays?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream signaling). Investigate off-target effects via kinome-wide profiling or CRISPR screens. Cross-reference with structurally similar compounds (e.g., 4'-chloro or 4'-fluoro analogs) to identify substituent-specific trends .

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

  • Methodological Answer : The biphenyl backbone and carboxylic acid groups enable coordination with metal nodes (e.g., Zr⁴⁺, Cu²⁺) to form porous MOFs. Characterize crystallinity via XRD and surface area via BET analysis. Test applications in gas storage (CO₂, H₂) or catalysis by functionalizing the dimethylcarbamoyl group with active sites. Compare performance against MOFs derived from simpler biphenylcarboxylic acids (e.g., [1,1'-biphenyl]-4-carboxylic acid) .

Q. How can computational modeling predict the compound’s interactions with biological membranes?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) using a lipid bilayer model (e.g., POPC). Calculate free energy profiles for membrane permeation using umbrella sampling. Validate predictions with experimental permeability assays (e.g., PAMPA). Corrogate results with logD measurements to refine predictive models .

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